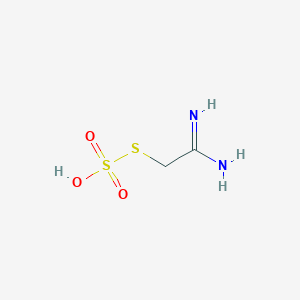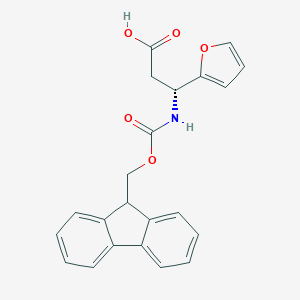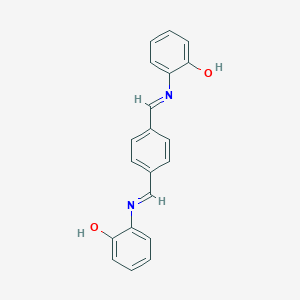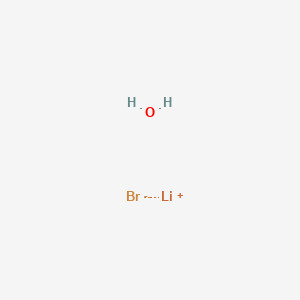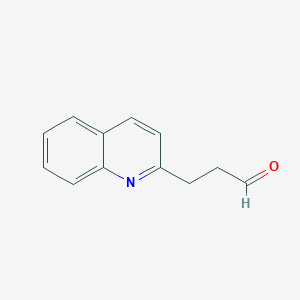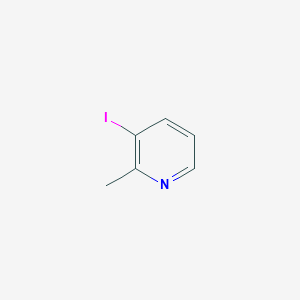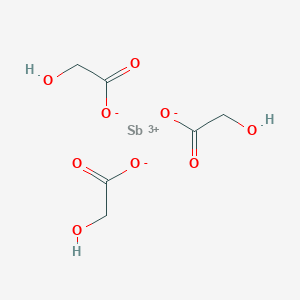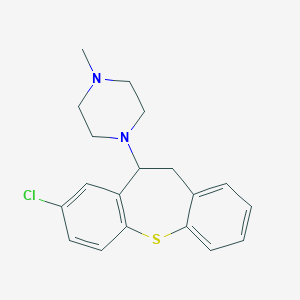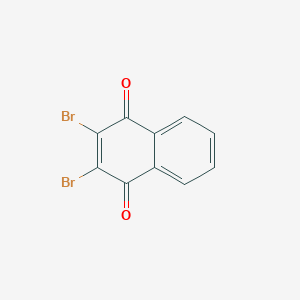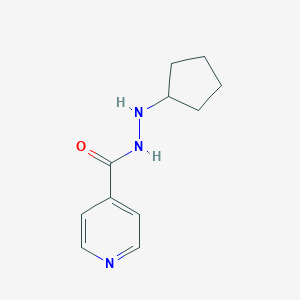
Isonicotinic acid, 2-cyclopentylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, 2-cyclopentylhydrazide, commonly known as Isoniazid, is a synthetic compound used in the treatment of tuberculosis. It was first synthesized in 1951 by a team of researchers from Hoffman-La Roche. Since then, it has been widely used as a first-line treatment for tuberculosis due to its efficacy and safety profile.
科学研究应用
Isoniazid has been extensively studied for its efficacy in the treatment of tuberculosis. It is a bactericidal agent that targets the mycobacteria responsible for tuberculosis. In addition to its clinical applications, Isoniazid has also been used as a research tool to study the mechanism of action of other drugs. For example, it has been used to investigate the role of mycolic acids in the cell wall of mycobacteria and to study the activity of other anti-tuberculosis drugs in combination with Isoniazid.
作用机制
Isoniazid targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall. This inhibition results in the disruption of the cell wall, leading to the lysis of the bacterial cell. Isoniazid is a prodrug that requires activation by the enzyme KatG, which is produced by mycobacteria. Once activated, Isoniazid forms a covalent bond with a NAD+ derivative, resulting in the formation of an adduct that inhibits the synthesis of mycolic acids.
生化和生理效应
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in mycobacteria, leading to the accumulation of reactive oxygen species and the disruption of cellular metabolism. In addition, Isoniazid has been shown to inhibit the activity of the enzyme enoyl-ACP reductase, which is involved in fatty acid synthesis. This inhibition results in the accumulation of unsaturated fatty acids, which are toxic to mycobacteria.
实验室实验的优点和局限性
Isoniazid has several advantages as a research tool. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the cell wall of mycobacteria. In addition, it is a relatively safe compound with a low toxicity profile, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of Isoniazid in research. For example, it is a prodrug that requires activation by the enzyme KatG, which is produced by mycobacteria. This limits its use in studies of other bacterial species.
未来方向
There are several future directions for research on Isoniazid. One area of interest is the development of new derivatives of Isoniazid that are more effective against drug-resistant strains of tuberculosis. Another area of interest is the investigation of the role of Isoniazid in the treatment of other bacterial infections. Finally, there is a need for further research on the mechanism of action of Isoniazid, particularly with regard to its interaction with other anti-tuberculosis drugs.
Conclusion
In conclusion, Isoniazid is a synthetic compound that has been widely used in the treatment of tuberculosis. It has also been used as a research tool to study the mechanism of action of other drugs. Isoniazid targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids, leading to the disruption of the cell wall and the lysis of the bacterial cell. While Isoniazid has several advantages as a research tool, there are also some limitations to its use. Future research on Isoniazid is needed to develop new derivatives that are more effective against drug-resistant strains of tuberculosis and to investigate its role in the treatment of other bacterial infections.
合成方法
The synthesis of Isoniazid involves the reaction of isonicotinic acid hydrazide with cyclopentanone in the presence of a catalyst such as sodium ethoxide. The reaction proceeds through a series of chemical transformations, resulting in the formation of Isoniazid. The yield of the reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization.
属性
CAS 编号 |
13117-20-9 |
|---|---|
产品名称 |
Isonicotinic acid, 2-cyclopentylhydrazide |
分子式 |
C11H15N3O |
分子量 |
205.26 g/mol |
IUPAC 名称 |
N'-cyclopentylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15) |
InChI 键 |
XCTPEFYGZMYECF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC=C2 |
规范 SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC=C2 |
其他 CAS 编号 |
13117-20-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



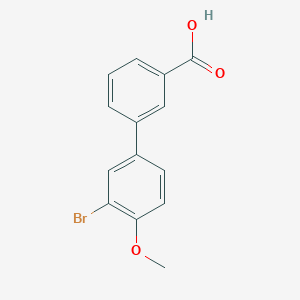
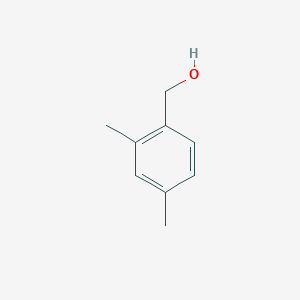
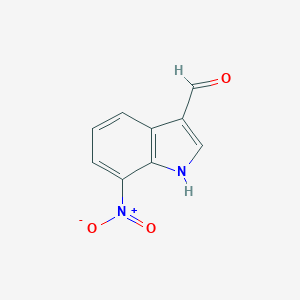
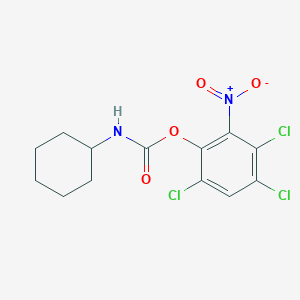
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
